N-methyl-1-phenylcyclopropan-1-amine hydrochloride
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Overview
Description
N-methyl-1-phenylcyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H13N·HCl. It is a cyclopropane derivative with a phenyl group and a methylamine group attached to the cyclopropane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-phenylcyclopropan-1-amine hydrochloride typically involves the reaction of phenylcyclopropane with methylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation, crystallization, and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-phenylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-methyl-1-phenylcyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-1-phenylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenylcyclopropane: A related compound with a similar cyclopropane ring structure but lacking the methylamine group.
N-methylcyclopropanamine: A compound with a similar methylamine group but lacking the phenyl group.
Cyclopropylamine: A simpler compound with only the cyclopropane ring and amine group.
Uniqueness
N-methyl-1-phenylcyclopropan-1-amine hydrochloride is unique due to the combination of its cyclopropane ring, phenyl group, and methylamine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
2567504-67-8 |
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Molecular Formula |
C10H14ClN |
Molecular Weight |
183.68 g/mol |
IUPAC Name |
N-methyl-1-phenylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-11-10(7-8-10)9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H |
InChI Key |
FWUQSNVBEGMLGV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CC1)C2=CC=CC=C2.Cl |
Purity |
95 |
Origin of Product |
United States |
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